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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)piperidine
CAS No.: 1260849-91-9
Cat. No.: B1376701

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]
[8]

3-(4-Ethylphenyl)piperidine is a pharmacologically significant scaffold, often investigated in
medicinal chemistry as a positional isomer of substituted phenylpiperidines (e.g., 3-PPP,
stimulants, and dissociative analogs).[1] Unlike its 4-substituted counterparts (e.g., fentanyl
precursors, paroxetine intermediates), the 3-substituted piperidine ring introduces a chiral
center at C3, creating distinct spectroscopic signatures due to the loss of symmetry.[1]

This guide provides a rigorous technical breakdown of the spectroscopic data (NMR, IR, MS)
required to validate the identity of 3-(4-Ethylphenyl)piperidine. The data presented
synthesizes experimental precedents from 3-arylpiperidine analogs with predictive
chemometrics for the specific 4-ethyl substitution.

Chemical Identity
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Property Detail

IUPAC Name 3-(4-Ethylphenyl)piperidine
Molecular Formula Ci3sH1oN

Molecular Weight 189.30 g/mol

Chiralit One stereocenter at C3 (exists as R and S
irality .
enantiomers)

Secondary amine (piperidine), Para-substituted
Key Structural Features o )
aromatic ring, Ethyl alkyl chain

Mass Spectrometry (MS) Analysis[2][17][19]

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity. For 3-(4-Ethylphenyl)piperidine, the fragmentation pattern is dictated by the
stability of the piperidine ring and the benzylic position.

lonization & Fragmentation Data (El, 70 eV)

e Molecular lon (M+):m/z 189 (Distinct, typically 15-30% relative abundance).[1]

+ Base Peak: Dependent on ionization energy, but often m/z 56 or m/z 44
(Tetrahydropyridine/Imine fragments).[1]

o Key Fragments:
o M - 29: Loss of ethyl radical (CzHse) or imine fragment (CH2=NH).[1]
o m/z 160: Loss of ethyl group [M - 29]* (Benzylic cleavage).

o m/z 56: Tetrahydropyridinium species (Typical of piperidine ring cleavage).

Fragmentation Logic Pathway

The following diagram illustrates the logical flow of fragmentation, highlighting the retro-Diels-
Alder (RDA) type mechanisms and alpha-cleavages characteristic of piperidines.
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Caption: Primary fragmentation pathways for 3-(4-Ethylphenyl)piperidine under Electron
lonization (El).

Infrared Spectroscopy (IR)[2][7]

IR analysis confirms the functional group integrity, specifically the secondary amine and the
substitution pattern of the aromatic ring.

Frequency (cm™?) Vibration Mode Structural Assignment

3300 - 3500 N-H Stretch (Weak, Broad) Secondary Amine (Piperidine)

2060 _ 2850 C-H Stretch (sp?) Ethyl group & Piperidine ring
(Asym/Sym)

1600, 1510 C=C Stretch Aromatic Ring Skeleton

1450 CHz Bend Methylene deformation

Para-substituted benzene
800 — 840 C-H Out-of-Plane Bend

(Diagnostic)

Technical Insight: The absence of bands around 700 and 750 cm~* (monosubstituted benzene)
is a critical quality attribute (CQA) to rule out the unsubstituted 3-phenylpiperidine impurity.

Nuclear Magnetic Resonance (NMR)[2][7][12][15][17]
[20]
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NMR is the gold standard for establishing the regiochemistry of the ethyl group and the 3-
position substitution.

'H NMR (400 MHz, CDCIs)

Note: Chemical shifts (8) are estimates based on 3-(4-methylphenyl)piperidine and
chemometric prediction algorithms.
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. o ] Mechanistic
Shift (6 ppm) Multiplicity Integral Assignment .
Justification
Ar-H (Ortho to Part of AA'BB'
7.15 Doublet (J=8 Hz) 2H
Ethyl) system.
Ar-H (Meta to Part of AA'BB'
7.10 Doublet (J=8 Hz) 2H
Ethyl) system.
Deshielded by
3.15-3.05 Multiplet 1H H-2 eq Nitrogen (o-
proton).
Deshielded by
3.05-2.95 Multiplet 1H H-6 eq Nitrogen (o-
proton).
Benzylic position;
2.70-2.55 Multiplet 1H H-3 (Methine) determines
chirality.
Quartet (J=7.6 Diagnostic for
2.62 2H Ar-CH2-CHs
Hz) Ethyl group.
Axial a-protons
2.60-2.50 Multiplet 2H H-2 ax, H-6 ax (shielded relative
to equatorial).
_ Ring methylene
1.95-1.50 Multiplet 4H H-4, H-5
envelope.
) Exchangeable
1.80 Broad Singlet 1H N-H )
with D20.
. Terminal methyl
1.22 Triplet (J=7.6 Hz) 3H Ar-CH2-CHs

of ethyl group.

13C NMR (100 MHz, CDCl5)

The 13C spectrum must display 11 distinct carbon signals (due to symmetry in the para-phenyl

ring).[1]
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o Aromatic Region (4 signals): Quaternary C-ipso (ethyl), Quaternary C-ipso (piperidine), Ar-
CH (ortho), Ar-CH (meta).

» Piperidine Ring (5 signals): C2, C3, C4, C5, C6 (All chemically non-equivalent due to C3
asymmetry).[1]

o Ethyl Group (2 signals): Methylene (~28 ppm), Methyl (~15 ppm).[1]

Structural Elucidation Workflow

The following diagram outlines the decision tree for assigning the C3-position versus the C4-
position using NMR data.

Start: Unknown Isomer
(3- vs 4-substituted)

Check 13C NMR Signal Count
(Piperidine Carbons)

Symmetry Plane \No Symmetry

3 Signals (Symmetric) 5 Signals (Asymmetric)
Indicates 4-substitution Indicates 3-substitution

Confirm Ethyl Group
(1H NMR)

l

Triplet (1.2 ppm) + Quartet (2.6 ppm)

Confirmed:

3-(4-Ethylphenyl)piperidine
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Caption: Logic flow for distinguishing 3-substituted from 4-substituted piperidine isomers via
NMR.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: NMR Sample Preparation

e Solvent Selection: Use CDCIs (Chloroform-d) typically. If the amine proton is not visible or
signals overlap, switch to DMSO-ds to separate the N-H signal and eliminate exchange
broadening.

o Concentration: Dissolve 5-10 mg of the free base oil in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove suspended particulates
(critical for high-resolution shimming).

o Reference: Calibrate to residual CHCIs at 7.26 ppm (*H) and 77.16 ppm (:3C).

Protocol B: GC-MS Injection Parameters

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
e Carrier Gas: Helium at 1.0 mL/min constant flow.
e Temperature Program:

o Start: 80°C (Hold 1 min).

o Ramp: 20°C/min to 280°C.

o Hold: 5 mins.

e Inlet: Splitless mode (to detect trace impurities) or 20:1 Split (for main peak characterization).
Temperature: 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Characterization of 3-(4-
Ethylphenyl)piperidine: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1376701/docs#technical-characterization-of-3-4-
ethylphenyl-piperidine-a-spectroscopic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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